5-Nitro-2-furoic acid
Overview
Description
5-Nitro-2-furoic acid: is an organic compound with the molecular formula C5H3NO5 and a molecular weight of 157.08 g/mol . It is a yellow crystalline powder that is slightly soluble in water . This compound is a derivative of furan, a heterocyclic aromatic organic compound, and contains a nitro group at the 5-position and a carboxylic acid group at the 2-position of the furan ring . This compound is used in various chemical syntheses and has applications in medicinal chemistry due to its antibacterial properties .
Mechanism of Action
Target of Action
5-Nitro-2-furoic acid has been found to target the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a secondary mechanism for glucose metabolism that can contribute to various complications in diabetes.
Mode of Action
It has been found to form complexes with copper (ii) acetate and n-donor ligands . These complexes have been studied for their potential biological activity, including antimicrobial activity .
Biochemical Pathways
Given its interaction with aldose reductase, it may influence the polyol pathway
Result of Action
It has been found to exhibit antimicrobial activity, particularly against mycobacterium tuberculosis . This suggests that the compound may have potential applications in the treatment of tuberculosis.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability in solution has been studied using electronic absorption spectroscopy . It was found that the compound is thermally stable and does not degrade when stored in solutions of 5% glucose or 0.9% NaCl . .
Biochemical Analysis
Biochemical Properties
It has been used in the preparation of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles . These compounds have shown anti-mycobacterial activity, suggesting that 5-Nitro-2-furoic acid may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions .
Cellular Effects
Derivatives of this compound have shown substantial activity against Mycobacterium tuberculosis . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can undergo various chemical transformations, including oxidation and reduction . These transformations could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The compound is stable under normal temperature and pressure
Metabolic Pathways
It is known that furfural, a related compound, is metabolized via 2-furoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Nitro-2-furoic acid can be synthesized through the nitration of 2-furoic acid. The nitration process involves the reaction of 2-furoic acid with a mixture of concentrated nitric acid and sulfuric acid . The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration. The reaction mixture is then neutralized, and the product is isolated through crystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2-furoic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Amines or thiols in the presence of a base.
Esterification: Alcohols with sulfuric acid as a catalyst.
Major Products Formed:
Reduction: 5-Amino-2-furoic acid.
Substitution: Various substituted furoic acid derivatives.
Esterification: 5-Nitro-2-furoate esters.
Scientific Research Applications
5-Nitro-2-furoic acid has several applications in scientific research, including:
Comparison with Similar Compounds
5-Nitro-2-furaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
5-Nitro-2-furoyl chloride: Similar structure but with an acyl chloride group instead of a carboxylic acid group.
2-Furoic acid: Lacks the nitro group, only has a carboxylic acid group.
Uniqueness: 5-Nitro-2-furoic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the furan ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis . Its antibacterial properties also make it valuable in medicinal chemistry .
Properties
IUPAC Name |
5-nitrofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODMEDPPCXSFLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214746 | |
Record name | 5-Nitro-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
645-12-5 | |
Record name | 5-Nitro-2-furoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-2-furoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 645-12-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6452 | |
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Record name | 5-Nitro-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-2-furoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | NITROFURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTY7TN9FTP | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-Nitro-2-furoic acid is a nitroheterocyclic compound known to be reduced by enzymes like milk xanthine oxidase. This reduction is believed to be crucial for its biological activities, including mutagenicity and antibacterial effects []. The reduction process can generate reactive intermediates that interact with DNA, leading to mutagenic effects [, ]. While the precise mechanism is still under investigation, studies indicate that multiple pathways might be involved [].
A: Research suggests that this compound can interact with DNA. Studies using the Salmonella/microsome test demonstrate its mutagenic potential, particularly in strains deficient in nitroreductase, highlighting the role of its nitro group in this interaction [, ]. Furthermore, this compound and related compounds have been shown to inhibit the ion conductance of human aquaporin-1 (AQP1) channels []. This inhibition, potentially occurring through interaction with glycine 165 in the channel's intracellular vestibule, selectively impairs cell motility in cancer cell lines with high AQP1 expression [].
ANone: The molecular formula of this compound is C5H3NO5, and its molecular weight is 157.09 g/mol.
A: Yes, spectroscopic characterization data, including FT-IR, FT-Raman, and NMR, have been reported for this compound [, ]. These data provide insights into the vibrational frequencies, electronic transitions, and nuclear spin properties of the molecule, aiding in its structural elucidation and analysis.
A: While specific data on material compatibility is limited in the provided research, this compound's stability is influenced by factors like pH and the presence of reducing agents [, ]. It degrades rapidly in ruminal fluid, primarily through metabolic reduction []. This degradation highlights the importance of considering environmental factors and potential interactions when assessing its stability.
ANone: The provided research does not focus on the catalytic properties of this compound.
A: Yes, computational studies, including density functional theory (DFT) calculations and molecular docking simulations, have been performed on this compound and its metal complexes [, ]. These studies provide insights into molecular geometries, electronic structures, and potential binding interactions with biological targets like DNA.
A: Research on this compound derivatives, particularly those with variations in the substituent at the 2-position of the furan ring, reveals significant impacts on mutagenic and antibacterial activities [, ]. For instance, the presence of a nitro group is crucial for mutagenicity, and esters generally exhibit higher activity compared to carboxylic acids [, ]. These findings highlight the importance of SAR studies for optimizing the desired biological properties of this compound analogs.
A: While the provided research doesn't delve into specific formulation strategies for this compound, its stability under various conditions, including different solvents and pH levels, requires careful consideration during formulation development [, ].
ANone: The provided research predominantly focuses on the fundamental chemical and biological properties of this compound, without addressing SHE regulations.
A: Although limited PK/PD data is available in the provided research, studies indicate that this compound undergoes rapid metabolic reduction in biological systems like ruminal fluid []. Further research is needed to fully elucidate its ADME profile and in vivo activity.
A: Several studies demonstrate the in vitro activity of this compound. It exhibits mutagenic effects in bacterial assays, particularly in Salmonella typhimurium strains [, , ]. Additionally, it shows inhibitory effects on the growth of various fungi and bacteria, with notable potency against Gram-positive species []. These findings suggest potential applications as an antimicrobial agent. Further research, including in vivo studies, is essential to validate these initial findings and explore potential therapeutic applications.
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